Des(phenylbutoxy)phenylpropoxy salmeterol
Overview
Description
Des(phenylbutoxy)phenylpropoxy salmeterol is a chemical compound that is structurally related to salmeterol, a long-acting beta-2 adrenergic receptor agonist.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of des(phenylbutoxy)phenylpropoxy salmeterol involves several key steps:
Starting Materials: The synthesis begins with 4-phenyl-1-butanol and 1,6-dibromohexane.
Ether Formation: These starting materials undergo a reaction in the presence of sodium hydride in tetrahydrofuran to form an ether derivative.
Condensation: The ether derivative is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylfumarate to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for yield and purity, and the final product is often purified using crystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Des(phenylbutoxy)phenylpropoxy salmeterol undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the phenylpropoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenylpropoxy derivatives.
Scientific Research Applications
Des(phenylbutoxy)phenylpropoxy salmeterol is used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of beta-2 adrenergic receptor agonists.
Biology: Investigating the biological effects of beta-2 adrenergic receptor agonists on cellular processes.
Medicine: Developing new therapeutic agents for respiratory conditions such as asthma and chronic obstructive pulmonary disease.
Industry: Producing research-grade chemicals for pharmaceutical development.
Mechanism of Action
Des(phenylbutoxy)phenylpropoxy salmeterol exerts its effects by binding to beta-2 adrenergic receptors in the bronchial musculature. This binding stimulates the receptors, leading to relaxation of the bronchial muscles and prevention of bronchospasm. The compound’s hydrophilic tail binds to leucine residues in the exo-site of the beta-2 adrenoceptor, allowing it to persist in the active site and provide prolonged action .
Comparison with Similar Compounds
Similar Compounds
Salmeterol: A long-acting beta-2 adrenergic receptor agonist used in the treatment of asthma and chronic obstructive pulmonary disease.
Formoterol: Another long-acting beta-2 adrenergic receptor agonist with a similar mechanism of action.
Albuterol: A short-acting beta-2 adrenergic receptor agonist used for quick relief of asthma symptoms
Uniqueness
Des(phenylbutoxy)phenylpropoxy salmeterol is unique due to its specific structural modifications, which may confer different pharmacokinetic properties and receptor binding affinities compared to other beta-2 adrenergic receptor agonists. These differences can influence its duration of action and therapeutic efficacy .
Properties
IUPAC Name |
2-(hydroxymethyl)-4-[1-hydroxy-2-[6-(3-phenylpropoxy)hexylamino]ethyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H35NO4/c26-19-22-17-21(12-13-23(22)27)24(28)18-25-14-6-1-2-7-15-29-16-8-11-20-9-4-3-5-10-20/h3-5,9-10,12-13,17,24-28H,1-2,6-8,11,14-16,18-19H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCSOCURVSKRIIM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H35NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701141028 | |
Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
94749-11-8 | |
Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=94749-11-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Des(phenylbutoxy)phenylpropoxy salmeterol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094749118 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-α1-[[[6-(3-phenylpropoxy)hexyl]amino]methyl]-1,3-benzenedimethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701141028 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DES(PHENYLBUTOXY)PHENYLPROPOXY SALMETEROL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2F7PT659E4 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.